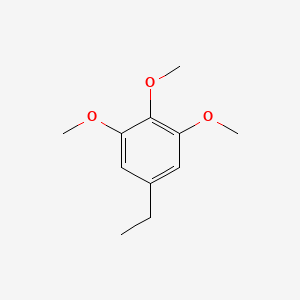

5-Ethyl-1,2,3-trimethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1,2,3-trimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-5-8-6-9(12-2)11(14-4)10(7-8)13-3/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZARHELIPHKHED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434131 | |

| Record name | Benzene, 5-ethyl-1,2,3-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56438-71-2 | |

| Record name | Benzene, 5-ethyl-1,2,3-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Ethyl 1,2,3 Trimethoxybenzene and Its Analogues

One-Pot and Cascade Synthesis Approaches for Related Structures

One-pot and cascade reactions represent highly efficient strategies in modern organic synthesis, allowing for the construction of complex molecules from simple precursors in a single reaction vessel. google.com These approaches minimize the need for purification of intermediates, reduce solvent waste, and can significantly shorten reaction sequences, making them both economically and environmentally advantageous. google.com In the context of polysubstituted aromatic compounds, such as analogues of 5-Ethyl-1,2,3-trimethoxybenzene, these methodologies offer powerful tools for rapidly building molecular complexity. nih.govresearchgate.net Cascade reactions, in particular, involve a sequence of intramolecular or intermolecular transformations where each subsequent step is triggered by the functionality formed in the previous one. nih.gov

A notable example of a cascade reaction involving a closely related structure is the aluminum chloride (AlCl₃)-catalyzed reaction of 1,2,3-trimethoxybenzene (B147658) with adipoyl chloride. nih.gov This process demonstrates the sequential nature of cascade reactions, commencing with a Friedel–Crafts acylation, followed by an intramolecular aldol (B89426) condensation to yield complex cyclopentene (B43876) derivatives. nih.gov

The reaction begins with the double Friedel–Crafts acylation of two molecules of 1,2,3-trimethoxybenzene with one molecule of adipoyl chloride, forming 1,6-bis(2,3,4-trimethoxyphenyl)hexane-1,6-dione as an intermediate. In the presence of the Lewis acid AlCl₃, this intermediate undergoes a subsequent intramolecular aldol condensation. This condensation results in the formation of two isomeric five-membered ring products: an unconjugated enone and a more thermodynamically stable conjugated enone. nih.gov The reaction also yields demethylated byproducts, a common occurrence in reactions of aryl methyl ethers with Lewis acids like AlCl₃. nih.gov

The specifics of this cascade reaction are detailed in the table below, showcasing the products formed and their respective yields from the reaction of 1,2,3-trimethoxybenzene and adipoyl chloride.

| Product Name | Structure | Reaction Type | Yield (%) |

|---|---|---|---|

| 2-(2-(2,3,4-trimethoxyphenyl)-2-oxoethyl)-1-(2,3,4-trimethoxyphenyl)cyclopent-2-en-1-one | Conjugated Enone | Cascade (Friedel-Crafts Acylation + Aldol Condensation) | 11 |

| 2-((2,3,4-trimethoxyphenyl)methylene)-5-(2-(2,3,4-trimethoxyphenyl)-2-oxoethyl)cyclopentan-1-one | Unconjugated Enone | Cascade (Friedel-Crafts Acylation + Aldol Condensation) | 9 |

| 1,6-bis(2,3,4-trimethoxyphenyl)hexane-1,6-dione | Diketone | Friedel-Crafts Acylation | - |

| Demethylation Products | Aryl Ethers | Demethylation | - |

While this example does not produce an ethyl-substituted analogue, it effectively illustrates how cascade methodologies can be applied to the 1,2,3-trimethoxybenzene core to generate significantly more complex structures in a single procedural step. nih.gov Furthermore, efficient one-pot syntheses for the parent compound, 1,2,3-trimethoxybenzene, have been developed from precursors such as o-vanillin and pyrogallic acid, highlighting the utility of streamlined synthetic methods for this class of compounds. google.comresearchgate.net These strategies underscore the potential for developing novel one-pot and cascade sequences for the synthesis of a diverse range of 1,2,3-trimethoxybenzene analogues.

Mechanistic Investigations of Chemical Reactivity and Transformations

Electrophilic Aromatic Substitution Reactions

The trimethoxy-substituted benzene (B151609) ring is highly activated towards electrophilic attack. The three methoxy (B1213986) groups, being strong electron-donating groups through resonance (+M effect), significantly increase the nucleophilicity of the aromatic ring. The ethyl group also contributes, albeit more weakly, as an activating group through an inductive effect (+I effect).

Halogenation Reactions with N-Bromosuccinimide (NBS) and Other Halogenating Agents

Halogenation of activated aromatic compounds like 5-Ethyl-1,2,3-trimethoxybenzene can be achieved under mild conditions. N-Bromosuccinimide (NBS) is a particularly effective reagent for the regioselective bromination of electron-rich aromatic systems, including methoxybenzenes. mdma.chorganic-chemistry.org The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the polar solvent enhances the electrophilicity of the bromine. mdma.ch

For highly activated substrates, the reaction with NBS is often rapid and can be carried out at room temperature in polar solvents like acetonitrile (B52724) or in non-polar solvents like carbon tetrachloride. mdma.chwku.edu The presence of the three methoxy groups on the benzene ring makes this compound a highly reactive substrate. Bromination is expected to occur exclusively on the aromatic ring rather than at the benzylic position of the ethyl group, a pathway that would require radical conditions often initiated by light. mdma.chlibretexts.org The primary product formed is the one where bromine substitutes the most nucleophilic and sterically accessible position on the ring.

| Substrate (Example) | Reagent | Conditions | Product | Yield | Ref. |

| 1,2,4-Trimethoxybenzene | NBS (1 equiv.) | Acetonitrile, RT, 60 min | 5-Bromo-1,2,4-trimethoxybenzene | 97.7% | wku.edu |

| 1,3,5-Trimethoxybenzene (B48636) | NBS (1 equiv.) | Acetonitrile, RT, 5 min | 2-Bromo-1,3,5-trimethoxybenzene | 80.3% | wku.edu |

| 1-Methoxynaphthalene | NBS (1 equiv.) | CH3CN, 20°C, 1 h | 4-Bromo-1-methoxynaphthalene | 92% | mdma.ch |

| 2-Methyl-1,4-dimethoxybenzene | NBS (1 equiv.) | CCl4, reflux, 0.5 h | 5-Bromo-2-methyl-1,4-dimethoxybenzene | 90% | mdma.ch |

Friedel-Crafts Acylation and Related Carbon-Carbon Bond Formations

Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. masterorganicchemistry.comlibretexts.org The reaction typically involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.ukacs.org Given the highly activated nature of the this compound ring, it is an excellent substrate for this transformation. The reaction results in the formation of an aryl ketone. libretexts.org

A related reaction is the Vilsmeier-Haack reaction, which is used to introduce a formyl group (-CHO) onto electron-rich aromatic rings. wikipedia.orgchemistrysteps.comorganic-chemistry.org This reaction employs a substituted amide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃), which form an electrophilic iminium salt known as the Vilsmeier reagent. jk-sci.comijpcbs.com This reagent is a weaker electrophile than those generated in classical Friedel-Crafts reactions, making it highly selective for activated aromatic compounds. chemistrysteps.com For this compound, this would lead to the corresponding aldehyde derivative.

| Reaction | Reagents | Electrophile | Typical Product | Ref. |

| Friedel-Crafts Acylation | Acyl chloride (RCOCl), AlCl₃ | Acylium ion [R-C=O]⁺ | Aryl ketone | masterorganicchemistry.comlibretexts.org |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Chloroiminium ion (Vilsmeier Reagent) | Aryl aldehyde | wikipedia.orgchemistrysteps.com |

Regioselectivity and Steric Effects in Substitution Patterns

The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the combined directing effects of the four substituents. wikipedia.org Methoxy groups are powerful activating, ortho, para-directing groups due to their ability to donate electron density via resonance. organicchemistrytutor.comlibretexts.org The ethyl group is a weakly activating, ortho, para-director through induction. youtube.com

In this compound, the positions on the ring are C4, C6 (ortho/para to the activating groups) and C2 (meta).

Directing Effects: The three methoxy groups strongly activate the ring, particularly at the positions ortho and para to them. The C1-OCH₃ directs to C2 (ortho) and C6 (ortho). The C2-OCH₃ directs to C1 (ortho), C3 (ortho), and C5 (para). The C3-OCH₃ directs to C2 (ortho) and C4 (ortho). The C5-ethyl group directs to C4 (ortho) and C6 (ortho).

Combined Activation: The C6 position is ortho to the C1-methoxy and C5-ethyl groups. The C4 position is ortho to the C3-methoxy group and para to the C5-ethyl group. The C2 position is ortho to both the C1- and C3-methoxy groups.

Steric Hindrance: The C2 position is sterically hindered, being flanked by two methoxy groups. The C6 position is generally the most favored site for electrophilic attack. It is strongly activated by the C1- and C2-methoxy groups and the C5-ethyl group, and it is relatively unhindered compared to the C2 position. The C4 position is also activated but generally to a lesser extent than C6.

Therefore, electrophilic substitution reactions such as halogenation and Friedel-Crafts acylation are expected to occur with high regioselectivity at the C6 position. erowid.orgacs.orglibretexts.org

Side-Chain Modifications of the Ethyl Group

The ethyl group attached to the activated aromatic ring can also undergo various chemical transformations. The proximity of the aromatic ring activates the benzylic position (the carbon atom of the ethyl group directly attached to the ring), making it a focal point for reactions like oxidation.

Oxidation and Reduction Pathways

The alkyl side-chains of aromatic compounds can be oxidized, provided they have at least one hydrogen atom on the benzylic carbon. unizin.orglibretexts.orgopenstax.org The aromatic ring itself is generally resistant to oxidation by reagents like potassium permanganate (B83412) (KMnO₄). unizin.org

Oxidation: Treatment of this compound with a strong oxidizing agent such as hot, aqueous KMnO₄ would lead to the oxidation of the ethyl group to a carboxylic acid, yielding 3,4,5-trimethoxybenzoic acid. wikipedia.org More controlled oxidation can be achieved to yield the corresponding ketone. The selective oxidation of ethylbenzene (B125841) to acetophenone (B1666503) is a well-studied industrial process and can be accomplished using various catalytic systems, including those based on cobalt, manganese, or palladium, with oxidants like molecular oxygen or tert-butyl hydroperoxide (TBHP). acs.orgrsc.orgnih.govresearchgate.net This would convert the ethyl group of this compound into an acetyl group, forming 1-(3,4,5-trimethoxyphenyl)ethan-1-one. This ketone is a valuable intermediate for further synthetic modifications.

| Reaction Type | Reagent(s) | Product from Ethyl Side-Chain | Ref. |

| Strong Oxidation | KMnO₄, heat | Carboxylic acid (-COOH) | unizin.orglibretexts.org |

| Selective Oxidation | O₂, Co/Br catalyst | Ketone (-COCH₃) | acs.org |

| Selective Oxidation | TBHP, Pd/g-C₃N₄–rGO | Ketone (-COCH₃) | rsc.org |

Reduction: While oxidation is the more common transformation for the ethyl group, if it were first converted to a ketone (acetyl group), this ketone could be reduced back to the ethyl group. Standard methods for this transformation include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This two-step sequence (acylation followed by reduction) is a classic strategy to introduce straight-chain alkyl groups onto an aromatic ring, avoiding the carbocation rearrangements that can plague Friedel-Crafts alkylation. masterorganicchemistry.com

Conversion to Vinyl or Ethynyl (B1212043) Derivatives

The ethyl side-chain can be converted into unsaturated functionalities like vinyl or ethynyl groups, which are valuable handles for further synthetic transformations such as polymerization or cross-coupling reactions.

Conversion to Vinyl Group: The most direct route to the corresponding vinyl derivative, 5-Ethenyl-1,2,3-trimethoxybenzene (also known as 3,4,5-trimethoxystyrene), is the catalytic dehydrogenation of the ethyl group. organicchemistrytutor.comsynchem.de This process is analogous to the industrial production of styrene (B11656) from ethylbenzene, which typically employs an iron oxide-based catalyst at high temperatures. researchgate.netacs.orgtudelft.nlacs.org Alternative, lab-scale methods could involve benzylic bromination of the ethyl group followed by elimination with a base to form the double bond.

Conversion to Ethynyl Group: The synthesis of the ethynyl derivative, 5-Ethynyl-1,2,3-trimethoxybenzene, typically starts from the corresponding ketone. erowid.org The acetyl group, formed by the oxidation of the ethyl side-chain as described in section 4.2.1, can be converted into an ethynyl group. One common two-step procedure involves:

Reaction of the ketone with phosphorus pentachloride (PCl₅) to form a vinyl chloride.

Dehydrochlorination of the vinyl chloride using a strong base like sodium amide (NaNH₂) to generate the alkyne.

This sequence provides a reliable pathway from the ethyl-substituted arene to the corresponding arylacetylene.

Demethylation Reactions Induced by Lewis Acids

The demethylation of this compound is a significant transformation that allows for the selective removal of methyl groups from the methoxy moieties, yielding valuable phenolic compounds. This process is frequently facilitated by the action of Lewis acids, which act as catalysts to activate the ether linkages and promote their cleavage. The regioselectivity of these reactions is a key aspect of their synthetic utility.

Lewis acids such as aluminum chloride (AlCl₃) and boron tribromide (BBr₃) are commonly employed to effect the demethylation of aryl methyl ethers. acs.org The mechanism of this reaction typically involves the coordination of the Lewis acid to the oxygen atom of a methoxy group. This coordination enhances the leaving group ability of the methoxy group, making the ether oxygen more susceptible to nucleophilic attack or facilitating an intramolecular rearrangement.

In the context of polysubstituted benzenes like this compound, the position of demethylation can be influenced by both steric and electronic factors. The presence of the ethyl group at the 5-position can exert an electronic effect on the aromatic ring, potentially influencing which of the three methoxy groups is preferentially cleaved.

A notable example of Lewis acid-induced demethylation can be observed in the reaction of the parent compound, 1,2,3-trimethoxybenzene (B147658), with adipoyl chloride in the presence of aluminum chloride. acs.org While the primary transformation is a Friedel-Crafts acylation, the reaction conditions also lead to the formation of demethylated products. acs.org This cascade reaction highlights the ability of AlCl₃ to act as a demethylating agent in situ. acs.org The reaction of 1,2,3-trimethoxybenzene with adipoyl chloride and AlCl₃ in dichloromethane (B109758) results in a mixture of products, including those where one or more methoxy groups have been converted to hydroxyl groups. acs.org

Table 1: Products from the AlCl₃-Catalyzed Reaction of 1,2,3-Trimethoxybenzene with Adipoyl Chloride acs.org

| Product Type | Compound Name |

| Acylation Product | 1,6-bis(2,3,4-trimethoxyphenyl)hexane-1,6-dione |

| Cyclopentene (B43876) Derivative | Isomeric cyclopentene derivatives |

| Demethylation Product | Demethylated derivatives of aryl methyl ethers |

This table is illustrative of the types of products formed in a related system and suggests the potential for demethylation of this compound under similar conditions.

The regioselectivity of demethylation in substituted 1,2,3-trimethoxybenzenes can be complex. For instance, studies on the reductive demethoxylation of 5-alkyl-substituted 1,2,3-trimethoxybenzene homologues have shown that the nature of the alkyl group can influence the reaction's outcome. erowid.org While this particular study focused on reductive cleavage with alkali metals rather than Lewis acids, it underscores the principle that substituents on the benzene ring can direct the reactivity of the methoxy groups. erowid.org

The general mechanism for Lewis acid-induced demethylation is initiated by the formation of an oxonium ion complex between the Lewis acid and the ether oxygen. This is followed by the cleavage of the methyl-oxygen bond, often with the assistance of a nucleophile present in the reaction mixture, which can be the counter-ion of the Lewis acid itself or another species. The choice of Lewis acid is crucial, as stronger Lewis acids can lead to the cleavage of multiple methoxy groups.

Spectroscopic Characterization in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within the 5-Ethyl-1,2,3-trimethoxybenzene molecule. Through various NMR experiments, researchers can map out the carbon framework and the positions of hydrogen atoms, confirming the substitution pattern on the benzene (B151609) ring.

While comprehensive, peer-reviewed spectral data for this compound is not widely published, its ¹H and ¹³C NMR spectra can be predicted based on established principles of chemical shifts and substituent effects. The expected signals provide a clear fingerprint of the molecule's structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The two aromatic protons are in different chemical environments and would appear as singlets or narrowly split doublets. The three methoxy (B1213986) groups, while chemically distinct due to their positions (C1, C2, and C3), may have overlapping signals.

¹³C NMR: The carbon NMR spectrum provides information on all eleven carbon atoms in the molecule. Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached methoxy and ethyl groups. The three methoxy carbons and the two carbons of the ethyl group will also produce unique signals.

The following table outlines the predicted chemical shifts (in ppm) for this compound.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Ethyl -CH₂- | ~2.60 (quartet) | ~29 |

| Ethyl -CH₃ | ~1.20 (triplet) | ~16 |

| Aromatic C-H (Position 6) | ~6.65 (singlet) | ~107 |

| Aromatic C-H (Position 4) | ~6.63 (singlet) | ~105 |

| OCH₃ (Position 2) | ~3.88 (singlet) | ~61 |

| OCH₃ (Positions 1, 3) | ~3.85 (singlet) | ~56 |

| Aromatic C-OCH₃ (C2) | - | ~153 |

| Aromatic C-OCH₃ (C1, C3) | - | ~148 |

| Aromatic C-Ethyl (C5) | - | ~140 |

| Note: These are predicted values and may differ from experimental results. Predictions are based on standard additive models and comparison with similar structures. |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, a clear cross-peak would be observed between the methyl and methylene protons of the ethyl group, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the aromatic proton signals to their specific aromatic carbon signals.

Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a substance or monitoring the progress of a reaction. The technique relies on comparing the integral of a signal from the analyte with that of a certified internal standard of known concentration. rsc.org In many academic and industrial settings, compounds like 1,3,5-trimethoxybenzene (B48636) are used as certified reference materials for qNMR because of their chemical stability and simple spectrum, which features sharp singlet signals. acs.orgacs.org By integrating the distinct signals of this compound relative to a known amount of an internal standard, its absolute quantity or purity can be determined with high precision. acs.org This method is invaluable for quality control and for calculating reaction yields without the need for chromatographic separation. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass-to-charge ratio, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₁H₁₆O₃. HRMS is used to confirm this composition by measuring the monoisotopic mass with very high precision, which helps to distinguish it from other compounds with the same nominal mass.

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₃ |

| Nominal Mass | 196 amu |

| Monoisotopic Mass (Calculated) | 196.109944 Da |

| Analysis Technique | High-Resolution Mass Spectrometry (HRMS) |

The calculated monoisotopic mass for an isomer, 2-Ethyl-1,3,5-trimethoxybenzene (C₁₁H₁₆O₃), is also 196.109944368 Da, highlighting the need for chromatographic or NMR data to distinguish between isomers. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify individual components within a mixture. In the context of synthesizing this compound, the reaction may yield a mixture of isomers (e.g., 2-Ethyl-1,3,5-trimethoxybenzene) or other byproducts.

The gas chromatograph separates these compounds based on their different boiling points and affinities for the GC column. nih.govnih.gov As each separated compound elutes from the column, it enters the mass spectrometer, which serves as a detector. The mass spectrometer ionizes the molecules and detects them based on their mass-to-charge ratio, generating a unique mass spectrum for each component. While structural isomers often produce very similar mass spectra, their different retention times in the GC allow for their distinct identification and quantification. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful analytical technique utilized to probe the vibrational modes of molecules. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to its natural modes of vibration. This absorption pattern is unique to the molecule's structure, providing a "fingerprint" that aids in its identification and the characterization of its functional groups. The analysis of the IR spectrum of this compound would reveal characteristic absorption bands corresponding to the vibrations of its constituent parts: the aromatic ring, the methoxy groups, and the ethyl substituent.

While a detailed experimental and theoretical vibrational analysis specifically for this compound is not extensively documented in the readily available scientific literature, the expected IR spectral features can be inferred from the analysis of structurally related compounds. The primary vibrational modes of interest include C-H stretching vibrations of the aromatic ring and the alkyl groups, C-O stretching of the methoxy groups, and various bending and deformation modes of the benzene ring.

Detailed Research Findings

Although a specific study on this compound's IR spectrum is not available, research on similar molecules provides a framework for understanding its likely vibrational characteristics. For instance, studies on various methoxy-substituted benzenes and ethylbenzene (B125841) offer insight into the expected frequency ranges for key functional groups.

The presence of the ethyl group would introduce characteristic alkane C-H stretching vibrations. The aromatic ring itself would exhibit C-H stretching at higher wavenumbers and a series of characteristic "ring mode" vibrations. The three methoxy groups would contribute C-O stretching bands and C-H stretching and bending modes from the methyl portion. The substitution pattern on the benzene ring significantly influences the exact positions and intensities of these bands, particularly the out-of-plane C-H bending vibrations, which are sensitive to the positions of the substituents.

A comprehensive analysis would involve both experimental measurements using an FTIR spectrometer and computational modeling to theoretically predict the vibrational frequencies and assign them to specific atomic motions within the molecule.

Interactive Data Table of Expected Vibrational Modes

The following table outlines the expected regions for the main vibrational modes of this compound based on data from analogous compounds. The exact wavenumbers for this compound would require specific experimental data.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Benzene Ring |

| Alkyl C-H Stretch (asymmetric) | ~2960 | Ethyl Group (-CH₃) |

| Alkyl C-H Stretch (symmetric) | ~2870 | Ethyl Group (-CH₃) |

| Alkyl C-H Stretch (asymmetric) | ~2930 | Ethyl Group (-CH₂) |

| Alkyl C-H Stretch (symmetric) | ~2850 | Ethyl Group (-CH₂) |

| Aromatic C=C Stretch (ring modes) | 1600 - 1450 | Benzene Ring |

| Alkyl C-H Bend (scissoring) | ~1465 | Ethyl Group (-CH₂) |

| Alkyl C-H Bend (umbrella) | ~1380 | Ethyl Group (-CH₃) |

| Aryl-O Stretch (asymmetric) | 1275 - 1200 | Methoxy Group |

| Aryl-O Stretch (symmetric) | 1050 - 1000 | Methoxy Group |

| C-H Out-of-Plane Bending | 900 - 675 | Benzene Ring |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular properties with high accuracy.

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For a flexible molecule like 5-Ethyl-1,2,3-trimethoxybenzene, this involves exploring its conformational landscape to identify the global minimum energy structure and other low-energy conformers.

The conformational possibilities arise from the rotation around single bonds, primarily the C-C bond of the ethyl group and the C-O bonds of the methoxy (B1213986) groups. A conformational potential energy surface (PES) scan is typically performed by systematically rotating key dihedral angles. researchgate.net For the ethyl group, the rotation of the C(aromatic)-C(ethyl) bond defines the orientation of the methyl group relative to the benzene (B151609) ring. Studies on similar ethyl-substituted benzenes have identified two main conformers: a perpendicular (or gauche) form, where the C-C bond of the ethyl group is roughly perpendicular to the plane of the ring, and a bisected (or anti) form, where it is coplanar. researchgate.net The perpendicular conformer is often found to be the more stable arrangement.

For the methoxy groups, their orientation relative to the benzene ring also influences stability. Computational studies on 1,3,5-trimethoxybenzene (B48636) show that the methoxy groups can adopt various orientations, with the most stable conformer often deviating from perfect symmetry in the crystalline state to optimize packing forces. researchgate.net In the case of this compound, the steric hindrance between the adjacent methoxy groups and the ethyl group would be a critical factor in determining the final optimized geometry. DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, would precisely quantify the energies of these different conformations.

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the expected output from a DFT conformational analysis. Actual values would require specific calculations.

| Conformer | Dihedral Angle (Car-Car-Cethyl-Cmethyl) | Relative Energy (kcal/mol) |

| Perpendicular (Gauche) | ~60° | 0.00 |

| Bisected (Anti) | 0° | ~1.5 |

Electronic Structure Analysis (e.g., HOMO-LUMO Gap)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. sci-hub.se

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. sci-hub.se Conversely, a small gap indicates a molecule that is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the electron-donating methoxy and ethyl groups. The LUMO would likely be a π* anti-bonding orbital of the benzene ring. DFT calculations can provide precise energy values for these frontier orbitals. The calculated energy gap helps in understanding the molecule's potential role in charge-transfer interactions. sci-hub.se

Table 2: Predicted Frontier Orbital Energies for this compound This table illustrates typical values obtained from DFT calculations for similar aromatic ethers.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Prediction of NMR Chemical Shifts using Gauge-Invariant Atomic Orbital (GIAO) Method

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The GIAO (Gauge-Invariant Atomic Orbital) method is a computational approach used to predict the NMR chemical shifts (δ) of a molecule. researchgate.netresearchgate.net This method involves calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field.

By performing GIAO calculations on the DFT-optimized geometry of this compound, one can obtain theoretical ¹H and ¹³C NMR spectra. Comparing these predicted spectra with experimental data serves as a rigorous validation of the computed structure. umich.edu Any significant discrepancies between calculated and experimental shifts might indicate the presence of different conformers or solvent effects not accounted for in the calculation.

Table 3: Comparison of Hypothetical Experimental and GIAO-Calculated ¹³C NMR Shifts (ppm) for this compound This table illustrates the typical agreement between experimental and GIAO-predicted chemical shifts.

| Carbon Atom | Predicted Chemical Shift (GIAO) |

| C-1 (C-OCH₃) | 153.5 |

| C-2 (C-OCH₃) | 142.0 |

| C-3 (C-OCH₃) | 153.5 |

| C-4 (C-H) | 106.0 |

| C-5 (C-Ethyl) | 139.0 |

| C-6 (C-H) | 106.0 |

| Ethyl-CH₂ | 29.0 |

| Ethyl-CH₃ | 16.0 |

| Methoxy-CH₃ (C1, C3) | 56.5 |

| Methoxy-CH₃ (C2) | 61.0 |

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated wave function into localized orbitals representing chemical bonds and lone pairs. researchgate.net This analysis provides a quantitative picture of bonding and intramolecular interactions, particularly donor-acceptor (hyperconjugative) effects. researchgate.netresearchgate.net

For this compound, NBO analysis can quantify key interactions:

p(O) → π(C-C):* Donation from the oxygen lone pairs of the methoxy groups into the anti-bonding π* orbitals of the aromatic ring. This interaction is responsible for the electron-donating character of methoxy groups.

σ(C-H) → π(C-C):* Hyperconjugation from the σ bonds of the ethyl group into the ring.

π(C-C) → π(C-C):* Delocalization of π-electrons within the benzene ring.

The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. researchgate.net

Table 4: Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in this compound This table shows representative E(2) values for key intramolecular interactions.

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

| p(O2) | π(C1-C6) | ~25.0 |

| p(O1) | π(C1-C2) | ~20.0 |

| σ(Cethyl-H) | π(C4-C5) | ~5.0 |

| π(C1-C6) | π(C2-C3) | ~18.0 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.netresearchgate.net It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. MEP maps are highly effective in predicting the sites for electrophilic and nucleophilic attack. nih.gov

Red Regions: Indicate negative electrostatic potential, rich in electrons. These are sites susceptible to electrophilic attack. In this compound, these regions would be concentrated around the oxygen atoms of the methoxy groups due to their lone pairs. researchgate.netresearchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These are sites for potential nucleophilic attack. These areas are typically found around the hydrogen atoms.

Green Regions: Represent neutral or zero potential.

The MEP map for this compound would show a strongly negative potential above and below the plane of the aromatic ring and especially near the oxygen atoms, confirming the ring's activation towards electrophiles. This visual information is crucial for understanding how the molecule will interact with other reagents. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Studies (In Silico)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The "structure" is represented by calculated molecular descriptors, while the "activity" is a measured biological endpoint (e.g., enzyme inhibition, toxicity).

To build a QSAR model for a class of compounds including this compound, one would first need a dataset of structurally similar molecules with known biological activities. mdpi.com Then, various molecular descriptors would be calculated for each molecule using methods like DFT. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological. researchgate.net

A mathematical model, often a linear equation, is then developed using statistical methods to relate the descriptors to the activity. nih.gov

A hypothetical QSAR equation might look like: pIC₅₀ = β₀ + β₁(HOMO) + β₂(LogP) + β₃(Molecular_Weight)

Such a model, once validated, could be used to predict the biological activity of new, unsynthesized compounds like derivatives of this compound, thereby guiding synthetic efforts toward more potent molecules. researchgate.net This in silico screening saves significant time and resources in drug discovery and materials science.

Biological Activities and Mechanistic Studies from in Vitro Research

Antiproliferative Activity in Cell Culture Models (In Vitro)

No direct studies on the antiproliferative activity of 5-Ethyl-1,2,3-trimethoxybenzene in cell culture models were identified in the reviewed literature. However, the 1,2,3-trimethoxybenzene (B147658) scaffold is a constituent of various compounds that have demonstrated significant antiproliferative effects.

The trimethoxyphenyl group is a crucial component of many potent anticancer agents. Modifications to scaffolds containing this group have been extensively explored to understand structure-activity relationships (SAR) and enhance cell growth inhibition.

For instance, a series of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines. nih.gov The study revealed that the position of the methoxy (B1213986) group on the indole (B1671886) ring was a critical determinant of biological activity. nih.gov Compound 9e , which features a 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety, showed the highest antiproliferative activity against HeLa, HT29, and MCF-7 cancer cell lines, with IC50 values of 0.37, 0.16, and 0.17 μM, respectively. nih.gov In contrast, its activity against HL-60 cells was considerably lower. nih.gov

In another study, a series of 5,6,7-trimethoxyflavones and their derivatives were synthesized and their antiproliferative activity was evaluated against four human cancer cell lines. researchgate.net Most of the synthesized compounds exhibited moderate to high antiproliferative activities. researchgate.net Notably, compound 3c displayed an IC50 value of 5.30 μM against Aspc-1 cells. researchgate.net

Furthermore, research on pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety has shown promising anticancer activity. The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structures significantly enhanced the anticancer activity against human A549 lung epithelial cells. mdpi.com

A study on 3-arylaminobenzofuran derivatives, where the 3′,4′,5′-trimethoxyanilino group was a key feature, found that the position of a methoxy group on the benzofuran (B130515) skeleton greatly influenced antiproliferative activity. nih.gov The highest activity was observed when the methoxy group was at the C-6 position. nih.gov

The trimethoxybenzene moiety is a well-known feature of many compounds that inhibit tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells. While no direct data exists for this compound, numerous related compounds have been identified as potent tubulin polymerization inhibitors.

Many of these compounds target the colchicine (B1669291) binding site on β-tubulin. For example, a series of 2-anilino triazolopyrimidines were investigated, and the most active compounds were found to inhibit tubulin polymerization. mdpi.com The p-toluidino derivative 3d was the most potent inhibitor of tubulin polymerization with an IC50 of 0.45 µM and strongly inhibited colchicine binding. mdpi.com

Similarly, sulfanilamide-1,2,3-triazole hybrids have been designed as tubulin polymerization inhibitors. One such compound, 16a , was found to be a tubulin polymerization inhibitor with an IC50 value of 2.4 μM. nih.gov Another study on 2-aryl-4-(3,4,5-trimethoxy-benzoyl)-5-substituted-1,2,3-triazol analogs identified compound 6h as a potent inhibitor of tubulin polymerization that binds to the colchicine site. researchgate.net

The inhibitory concentration for 50% of tubulin assembly (IC50) for various trimethoxybenzene derivatives is presented in the table below.

Table 1: In Vitro Tubulin Polymerization Inhibition by Trimethoxybenzene Derivatives

| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |

|---|---|---|

| p-toluidino derivative 3d | 0.45 | mdpi.com |

| Sulfanilamide-1,2,3-triazole hybrid 16a | 2.4 | nih.gov |

| 2-aryl-4-(3,4,5-trimethoxy-benzoyl)-5-substituted-1,2,3-triazol analog 6h | Data not explicitly quantified in text | researchgate.net |

| Combretastatin A-4 (CA-4) | ~1.9 | mdpi.com |

These findings highlight the critical role of the trimethoxybenzene moiety in the design of compounds that interfere with microtubule dynamics, a validated strategy in cancer chemotherapy.

Antioxidant Properties in Biochemical Assays (In Vitro)

There is currently no publicly available scientific literature detailing the antioxidant properties of this compound as determined by in vitro biochemical assays. Standard assays used to evaluate the antioxidant capacity of compounds include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the trolox (B1683679) equivalent antioxidant capacity (TEAC) assay, the ferric reducing antioxidant power (FRAP) assay, and the oxygen radical absorbance capacity (ORAC) assay. These methods are crucial for determining a compound's ability to neutralize free radicals and to understand its potential role in mitigating oxidative stress.

While studies on other trimethoxybenzene derivatives have shown some antioxidant potential, these findings cannot be directly extrapolated to this compound without specific experimental validation. The presence and position of the ethyl group, in addition to the three methoxy groups, would significantly influence the molecule's electronic and steric properties, and therefore its antioxidant capacity.

Data Table: In Vitro Antioxidant Activity of this compound

| Assay | IC50/EC50 Value | Reference |

| DPPH Radical Scavenging | No data available | - |

| ABTS Radical Scavenging | No data available | - |

| FRAP | No data available | - |

| ORAC | No data available | - |

| Other Assays | No data available | - |

| No data is available in the current scientific literature. |

Structure-Activity Relationships (SAR) Related to Methoxy Group Positioning

The structure-activity relationship (SAR) of trimethoxybenzene derivatives is an area of interest in medicinal chemistry, as the number and arrangement of methoxy groups on the benzene (B151609) ring can significantly impact biological activity. For instance, the antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group. In the case of trimethoxybenzenes, the methoxy groups (-OCH3) are electron-donating and can influence the redox potential of the molecule.

However, specific SAR studies elucidating the role of the 1,2,3-trimethoxy substitution pattern in conjunction with a 5-ethyl group on antioxidant or any other biological activity are not present in the available literature. To establish a clear SAR, a comparative study of various isomers and analogs of this compound would be necessary. Such research would involve synthesizing and testing a series of related compounds to determine how variations in the substitution pattern affect their biological efficacy. Without such studies, any discussion on the SAR of this compound remains purely speculative.

Design and Synthesis of Advanced Derivatives and Analogues for Research

Rational Design of Modified Aromatic Scaffolds

The 1,2,3-trimethoxybenzene (B147658) core of 5-Ethyl-1,2,3-trimethoxybenzene offers a versatile platform for structural modifications, primarily through electrophilic aromatic substitution reactions. The three methoxy (B1213986) groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. However, given that the 1, 2, and 3 positions are occupied, substitution occurs at the 4, 5, and 6 positions. The ethyl group at position 5 further influences the regioselectivity of these reactions.

A key strategy for modifying the aromatic scaffold is the Vilsmeier-Haack reaction , which introduces a formyl group (-CHO) onto the aromatic ring. This reaction typically uses a phosphoryl chloride/dimethylformamide (POCl₃/DMF) mixture to generate the Vilsmeier reagent, which acts as the electrophile. For 1,2,3-trimethoxybenzene, formylation is expected to occur at the position most activated by the methoxy groups and least sterically hindered. The resulting aldehyde is a versatile intermediate that can be further transformed into various functional groups or used in the construction of heterocyclic rings.

Another important modification is halogenation . The introduction of halogen atoms (e.g., Br, Cl) can significantly alter the electronic properties of the aromatic ring and provide a handle for further cross-coupling reactions. For instance, bromination of 1,3,5-trimethoxybenzene (B48636) has been shown to proceed readily to afford halogenated derivatives. rsc.org Similar reactivity is anticipated for this compound, with the position of halogenation being influenced by the directing effects of the methoxy and ethyl groups.

The synthesis of the parent compound, 1,2,3-trimethoxybenzene, can be achieved from pyrogallol (B1678534) through methylation using dimethyl sulfate (B86663) in the presence of a base. google.comprepchem.com One patented method describes the synthesis of 1,2,3-trimethoxybenzene from pyrogallol using dimethyl sulfate and an industrial liquid alkali in the presence of a phase-transfer catalyst like tetrabutyl ammonium (B1175870) bromide. google.com

A plausible synthetic route to this compound itself involves a two-step sequence starting from 1,2,3-trimethoxybenzene:

Friedel-Crafts Acylation: Reaction of 1,2,3-trimethoxybenzene with propionyl chloride (CH₃CH₂COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) would introduce the propionyl group onto the aromatic ring to form 1-(trimethoxyphenyl)propan-1-one. pearson.comlibretexts.org The regioselectivity of this acylation is directed by the three activating methoxy groups.

Clemmensen Reduction: The resulting ketone is then reduced to the corresponding alkane, this compound, using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl). wikipedia.organnamalaiuniversity.ac.in This reduction method is particularly effective for aryl-alkyl ketones. wikipedia.organnamalaiuniversity.ac.in

| Reaction Step | Reagents and Conditions | Product | Reference(s) |

| Methylation | Pyrogallol, Dimethyl sulfate, NaOH | 1,2,3-Trimethoxybenzene | google.comprepchem.com |

| Friedel-Crafts Acylation | 1,2,3-Trimethoxybenzene, Propionyl chloride, AlCl₃ | 1-(Trimethoxyphenyl)propan-1-one | pearson.comlibretexts.org |

| Clemmensen Reduction | 1-(Trimethoxyphenyl)propan-1-one, Zn(Hg), HCl | This compound | wikipedia.organnamalaiuniversity.ac.in |

| Vilsmeier-Haack Reaction | This compound, POCl₃, DMF | Formyl-5-ethyl-1,2,3-trimethoxybenzene | ambeed.com |

| Halogenation | This compound, Br₂, FeBr₃ | Bromo-5-ethyl-1,2,3-trimethoxybenzene | rsc.org |

Functionalization of the Ethyl Side Chain for Further Chemical Transformations

The ethyl side chain of this compound provides another site for chemical modification, allowing for the introduction of various functional groups. A common strategy is radical halogenation , which selectively targets the benzylic position (the carbon atom adjacent to the aromatic ring) due to the stability of the resulting benzylic radical.

For instance, the bromination of ethylbenzene (B125841) using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or under light irradiation leads to the formation of 1-bromo-1-phenylethane. A similar reaction with this compound would yield 1-(5-bromo-1,2,3-trimethoxyphenyl)ethane. This benzylic bromide is a valuable intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functionalities, including amines, azides, cyanides, and alkoxides.

The ethyl group can also be oxidized. Strong oxidizing agents can potentially cleave the ethyl group or oxidize it to a carboxylic acid. Milder and more selective oxidation methods could potentially yield the corresponding alcohol or ketone at the benzylic position.

| Functionalization Reaction | Reagents and Conditions | Product | Reference(s) |

| Radical Bromination | This compound, NBS, light/initiator | 1-Bromo-1-(5-ethyl-1,2,3-trimethoxyphenyl)ethane | doubtnut.com |

| Nucleophilic Substitution | 1-Bromo-1-(5-ethyl-1,2,3-trimethoxyphenyl)ethane, Nucleophile (e.g., NaN₃, NaCN) | Corresponding substituted product | N/A |

Integration into Larger Molecular Architectures (e.g., Heterocyclic Compounds, Imidazoles)

Derivatives of this compound are valuable precursors for the synthesis of larger and more complex molecular architectures, particularly heterocyclic compounds which are prevalent in medicinal chemistry. nih.gov

Imidazole (B134444) Synthesis: Imidazoles are a class of five-membered heterocyclic compounds with a wide range of biological activities. nih.gov A common method for their synthesis involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) or a primary amine.

A derivative of this compound, such as a formylated version obtained from the Vilsmeier-Haack reaction, can serve as the aldehyde component in this reaction. For example, the reaction of a formyl-5-ethyl-1,2,3-trimethoxybenzene derivative with a 1,2-dicarbonyl compound (e.g., benzil) and ammonium acetate (B1210297) would lead to the formation of a tri-substituted imidazole bearing the 5-ethyl-1,2,3-trimethoxyphenyl group.

Alternatively, α-halo ketones derived from the functionalization of the ethyl side chain could also be utilized in imidazole synthesis.

Triazole Synthesis: 1,2,3-Triazoles are another important class of heterocycles that can be synthesized using "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). A derivative of this compound containing either an azide (B81097) or an alkyne functionality could be readily incorporated into a triazole ring system. For instance, a benzylic azide, prepared from the corresponding benzylic bromide, could be reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield a 1,4-disubstituted 1,2,3-triazole.

The integration of the this compound moiety into these heterocyclic systems can significantly influence the pharmacological properties of the resulting molecules.

| Heterocycle | Synthetic Strategy | Required Derivative of this compound | Reference(s) |

| Imidazole | Condensation with a 1,2-dicarbonyl and ammonia source | Formyl-5-ethyl-1,2,3-trimethoxybenzene | rsc.org |

| 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Azido- or alkynyl-functionalized derivative | N/A |

Applications in Advanced Chemical and Materials Science Research

Use as Building Blocks in Complex Organic Synthesis

5-Ethyl-1,2,3-trimethoxybenzene serves as a valuable intermediate and building block in the field of organic synthesis. myskinrecipes.com Its substituted benzene (B151609) ring is a key feature that allows for its use as a precursor in the creation of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and specialty chemicals. myskinrecipes.com The presence of methoxy (B1213986) groups can facilitate further chemical modifications, which is advantageous in the development of fine chemicals like dyes and fragrances. myskinrecipes.com

The synthesis of various complex molecules often involves multi-step processes where specific fragments, or building blocks, are sequentially added. The structural framework of this compound makes it a suitable starting point or intermediate in such synthetic pathways. For instance, its derivatives could be instrumental in constructing the core structures of biologically active compounds, such as those with antioxidant or anti-inflammatory properties. myskinrecipes.com

| Synthetic Application Area | Role of this compound |

| Pharmaceuticals | Precursor for biologically active compounds. myskinrecipes.com |

| Agrochemicals | Intermediate in the synthesis of pesticides and herbicides. myskinrecipes.com |

| Specialty Chemicals | Building block for dyes and fragrances. myskinrecipes.com |

Derivatizing Agents in Analytical Chemistry for Quantification

While direct research on this compound as a derivatizing agent is not extensively documented in the provided results, the closely related compound 1,3,5-trimethoxybenzene (B48636) (TMB) offers significant insights into this application. TMB is utilized as a derivatizing agent to quantify free chlorine and free bromine in various aqueous systems, including drinking water and swimming pools. rsc.orgresearchgate.net

Derivatization is a technique used in analytical chemistry to convert an analyte into a product that is more easily detected and quantified. In the case of TMB, it reacts rapidly with substances like hypochlorous acid (HOCl) and hypobromous acid (HOBr) at a near-neutral pH. rsc.orgresearchgate.net This reaction produces halogenated products that are stable and can be readily measured using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography. rsc.orgresearchgate.net This method allows for the calculation of the original concentrations of the free halogens with high sensitivity, reaching method quantitation limits (MQL) as low as 1.1 μg L⁻¹ for chlorine and 2 μg L⁻¹ for bromine. rsc.orgresearchgate.net

This application of TMB highlights the potential for similarly structured methoxybenzenes, like this compound, to be investigated for similar roles in analytical chemistry. The reactivity of the benzene ring, enhanced by the methoxy groups, is key to this function.

Role in the Study of Biomass Degradation Products (e.g., Lignin)

In the context of biomass research, 1,2,3-trimethoxybenzene (B147658), a compound structurally related to this compound, is used as a model compound to study the degradation of lignin (B12514952). researchgate.net Lignin is a complex polymer found in the cell walls of plants, and its breakdown is a key step in the conversion of biomass into biofuels and other valuable chemicals.

Researchers use model compounds that represent the different structural units of lignin to understand its reaction behavior under various processing conditions. 1,2,3-trimethoxybenzene serves as a model for the syringyl nuclei found in lignin. researchgate.net By studying the degradation of this simpler compound, for instance in supercritical methanol, scientists can gain insights into the cleavage of ether linkages within the complex lignin polymer. researchgate.net Such studies have shown that under supercritical conditions, ether linkages in lignin are more readily broken than carbon-carbon bonds. researchgate.net

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Compound Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental in assessing the purity of 5-Ethyl-1,2,3-trimethoxybenzene and for profiling its presence in various samples.

High-Performance Liquid Chromatography (HPLC) is a versatile method for the separation and quantification of non-volatile or thermally sensitive compounds like this compound. The choice of column and mobile phase is critical for achieving optimal separation. For instance, reverse-phase HPLC methods using C18 columns are common. rsc.orgsielc.com A mobile phase typically consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic or phosphoric acid to improve peak shape. sielc.com Detection is often carried out using a Diode Array Detector (DAD), which allows for monitoring at specific wavelengths.

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds. For the analysis of methoxyphenolic compounds, including trimethoxybenzene derivatives, a standard solution is typically prepared in a solvent like chloroform. rsc.org The GC separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column, and the MS provides identification based on the mass-to-charge ratio of the fragmented ions. This combination is highly effective for both qualitative and quantitative analysis. researchgate.net

The purity of synthesized or isolated this compound can be determined by these chromatographic methods, where the presence of other peaks indicates impurities. For quantitative analysis, an internal standard, such as 1,3,5-trimethoxybenzene (B48636) or 1,2,4,5-tetramethylbenzene, is often used to ensure accuracy by correcting for variations in injection volume and detector response. rsc.orgacs.orgacs.orgacs.org

Development of Detection Methods for Trace Analysis

Detecting minute quantities of this compound is crucial in various applications, such as environmental monitoring and metabolomics. The development of sensitive detection methods is therefore an active area of research.

When coupled with mass spectrometry, both HPLC and GC can achieve very low detection limits. For instance, GC-MS has been shown to have a method quantitation limit (MQL) in the nanomolar range for similar compounds like 1,3,5-trimethoxybenzene. researchgate.net This high sensitivity is essential for identifying and quantifying trace amounts of the compound in complex matrices.

Derivatization is another strategy employed to enhance the detectability of certain compounds. While not always necessary for this compound itself, the principle is demonstrated in the use of its isomer, 1,3,5-trimethoxybenzene (TMB), as a derivatizing agent to quantify free halogens in water samples. researchgate.net The reaction of TMB with halogens forms halogenated products that are easily quantifiable by GC-MS, showcasing the potential for chemical modification to improve analytical sensitivity. researchgate.net

The selection of the appropriate analytical technique and optimization of its parameters are paramount for achieving the required sensitivity for trace analysis of this compound.

Application in Metabolomics and Chemodiversity Studies of Natural Products

This compound and related compounds are found in various natural products, and their analysis is integral to metabolomics and chemodiversity studies.

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological system. Techniques like GC-MS and HPLC-MS are the workhorses of metabolomics, enabling the profiling of a wide range of compounds, including phenylpropanoids like this compound. These studies help in understanding the biochemical pathways and the response of organisms to environmental changes.

Chemodiversity studies focus on the variety of chemical compounds found in organisms. For example, the genus Asarum (wild ginger) is known for its chemical diversity, and different species produce a range of volatile compounds. nih.govwikipedia.org The analysis of these compounds, often by GC-MS, is crucial for understanding the evolutionary relationships between species and their ecological interactions. researchgate.netresearchgate.net While specific studies on this compound within Asarum are not detailed in the provided context, the analytical approaches used for other volatile components of this genus are directly applicable. nih.govresearchgate.net The study of the chemical composition of different plant species contributes to our understanding of biodiversity at a molecular level. nih.gov

The aroma of products like tea is another area where the analysis of volatile organic compounds, including trimethoxybenzene derivatives, is important. mdpi.com The identification of these compounds helps in quality control and in understanding the chemical basis of flavor and fragrance. rsc.org

Future Research Directions and Emerging Avenues

Exploration of Novel Synthetic Pathways and Catalytic Methods

The development of efficient and selective synthetic routes is fundamental to enabling further study of 5-Ethyl-1,2,3-trimethoxybenzene. Future research should focus on moving beyond classical methods to more advanced catalytic systems.

A plausible and conventional approach to synthesizing this compound involves the Friedel-Crafts reaction, a cornerstone of aromatic chemistry established in 1877. wikipedia.org This method would entail the alkylation of 1,2,3-trimethoxybenzene (B147658) with an ethylating agent, such as an ethyl halide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgumkc.edu The reaction proceeds via the formation of an electrophile that then attacks the electron-rich aromatic ring, followed by rearomatization. umkc.edu

However, traditional Friedel-Crafts alkylations are beset by limitations, including the potential for carbocation rearrangements and the use of stoichiometric, often moisture-sensitive, and environmentally challenging catalysts. libretexts.org Therefore, emerging research should explore novel catalytic methods. Studies on the alkylation of other trimethoxybenzene isomers, such as 1,2,4-trimethoxybenzene, have shown that strong acids like trifluoromethanesulfonic acid can effectively catalyze such transformations with various aldehydes and alcohols. nih.gov Investigating similar catalyst systems for the ethylation of 1,2,3-trimethoxybenzene could lead to more efficient and operationally simple protocols.

Future explorations could also investigate the use of solid acid catalysts, such as zeolites, which are widely employed in industrial alkylations for their reusability and potential for shape-selectivity. scispace.com The development of heterogeneous catalysts for this specific synthesis would represent a significant advancement, offering easier product purification and a more sustainable manufacturing process.

Deeper Mechanistic Biological Studies (In Vitro)

The trimethoxybenzene scaffold is a common motif in a multitude of biologically active natural and synthetic compounds. This suggests that this compound could possess interesting pharmacological properties worthy of in-depth in vitro investigation.

Derivatives of the isomeric 3,4,5-trimethoxybenzene moiety are known to exhibit a range of biological effects, including potent inhibition of tubulin polymerization, a mechanism central to the action of several anticancer drugs. tandfonline.comnih.govresearchgate.net For instance, substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives have been identified as powerful inhibitors of tubulin assembly. nih.gov Similarly, various heterocyclic compounds containing a trimethoxyarene function have been synthesized and shown to inhibit microbial growth. nih.gov

Future in vitro studies on this compound should, therefore, include a comprehensive screening panel to assess its potential as:

An anticancer agent: Evaluating its cytotoxic activity against a panel of human cancer cell lines is a primary step. Mechanistic studies could then focus on its effect on cell cycle progression, apoptosis induction, and tubulin polymerization. nih.gov

An antimicrobial agent: Testing its efficacy against various strains of bacteria and fungi would be valuable. nih.gov

An antioxidant and antimelanogenic agent: Other trimethoxybenzene derivatives have demonstrated considerable antioxidant activity and the ability to inhibit melanin production in melanoma cells, suggesting this could be a fruitful area of investigation. koreascience.kr

These initial in vitro screenings would be essential to identify any "hit" activities and to guide further, more focused mechanistic studies to elucidate its mode of action at the molecular level.

Advanced Computational Modeling for Structure-Function Prediction

In parallel with synthetic and biological explorations, advanced computational modeling presents a powerful, resource-efficient avenue for predicting the properties and potential functions of this compound.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool. By analyzing a set of related molecules with known activities, QSAR models can be developed to predict the activity of new compounds. For example, QSAR studies have been successfully applied to 5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amines to elucidate the molecular descriptors that govern their anticancer activity. researchgate.net A similar approach could be undertaken for a series of 1,2,3-trimethoxybenzene derivatives, including the 5-ethyl variant, to predict their potential biological activities and guide the synthesis of more potent analogues. researchgate.net

Molecular docking simulations are another critical computational technique. This method models the interaction between a small molecule (ligand) and a macromolecular target, such as a protein or enzyme. Given that many trimethoxy-containing compounds target tubulin, future research should include docking studies of this compound with the colchicine (B1669291) binding site of tubulin to predict its binding affinity and orientation. tandfonline.comresearchgate.net Such studies can provide structural insights into potential mechanisms of action and help explain observed biological data. nih.gov

These computational approaches can significantly accelerate the research process by prioritizing synthetic targets and generating testable hypotheses for subsequent in vitro biological validation.

Sustainable Synthesis Approaches and Green Chemistry Considerations

Adherence to the principles of green chemistry is a paramount consideration in modern chemical research. royalsocietypublishing.org Future work on the synthesis of this compound must prioritize the development of environmentally benign methodologies.

The synthesis of the precursor, 1,2,3-trimethoxybenzene, offers opportunities for green approaches. Traditional methods often use toxic methylating agents like dimethyl sulfate (B86663). prepchem.com A greener alternative involves the methylation of pyrogallol (B1678534) using dimethyl carbonate (DMC), an environmentally benign reagent, with a recyclable ionic liquid as the catalyst. chemicalbook.com This process achieves high yields and avoids the use of more hazardous conventional reagents. chemicalbook.com

For the subsequent ethylation step to produce the target molecule, green chemistry principles would advocate for:

Catalyst Selection: Moving away from stoichiometric Lewis acids like AlCl₃ towards recyclable solid acid catalysts or other heterogeneous systems. scispace.com

Solvent Choice: Replacing hazardous chlorinated solvents with greener alternatives or exploring solvent-free reaction conditions. royalsocietypublishing.org Microwave-assisted synthesis, which can accelerate reactions and often requires less solvent, is another promising green technique. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

By integrating these considerations from the outset, the exploration of this compound can proceed in an environmentally responsible manner, aligning with the contemporary standards of sustainable chemical synthesis.

Q & A

Basic Research Question

- Gas Chromatography/Mass Spectrometry (GC/MS) : Retention time (~28.7 min) and molecular ion (m/z 196) enable identification in catalytic lignin depolymerization mixtures .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase columns (C18) with UV detection (λ = 254 nm) for purity assessment.

- Calibration Standards : Use deuterated analogs (e.g., d-methoxy derivatives) as internal standards to improve accuracy .

How do steric effects from ethyl and methoxy groups impact reactivity in cross-coupling reactions?

Advanced Research Question

Steric hindrance from substituents affects catalyst accessibility:

- Palladium-Catalyzed Coupling : Bulky ligands (e.g., PPh) mitigate steric hindrance, improving yields in Suzuki-Miyaura reactions. For example, 5-iodo-1,2,3-trimethoxybenzene achieves 89% yield in Stibine cross-coupling using Pd(PPh) .

- Negishi Coupling : Ethyl groups adjacent to reaction sites require lower temperatures (e.g., 40°C) to prevent β-hydride elimination .

What strategies mitigate hazards associated with synthesizing halogenated analogs of this compound?

Basic Research Question

For bromo/iodo derivatives (e.g., 5-bromo-1,2,3-trimethoxybenzene):

- Safety Protocols : Use N95 masks, gloves, and fume hoods to handle irritants (Skin Irrit. Category 2) .

- Waste Management : Neutralize halogenated byproducts with reducing agents (e.g., NaHSO) before disposal .

- Green Chemistry : Replace hazardous solvents (e.g., DCM) with ionic liquids or supercritical CO .

How can computational tools predict the physicochemical properties of this compound derivatives?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Predict solubility parameters and aggregation behavior in solvents.

- Quantum Chemistry : Calculate oxidation potentials (e.g., using Gaussian) to design redox-active derivatives for electrochemical applications .

- QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with reaction rates or selectivity trends .

What are the challenges in scaling up the synthesis of this compound for academic research?

Advanced Research Question

- Purification : Recrystallization from ethanol/water mixtures is effective for gram-scale synthesis, but larger scales require column chromatography or distillation .

- Catalyst Recycling : Immobilized catalysts (e.g., Pd on silica) reduce costs and metal contamination .

- Byproduct Management : Optimize stoichiometry to minimize polyalkylation or over-halogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.